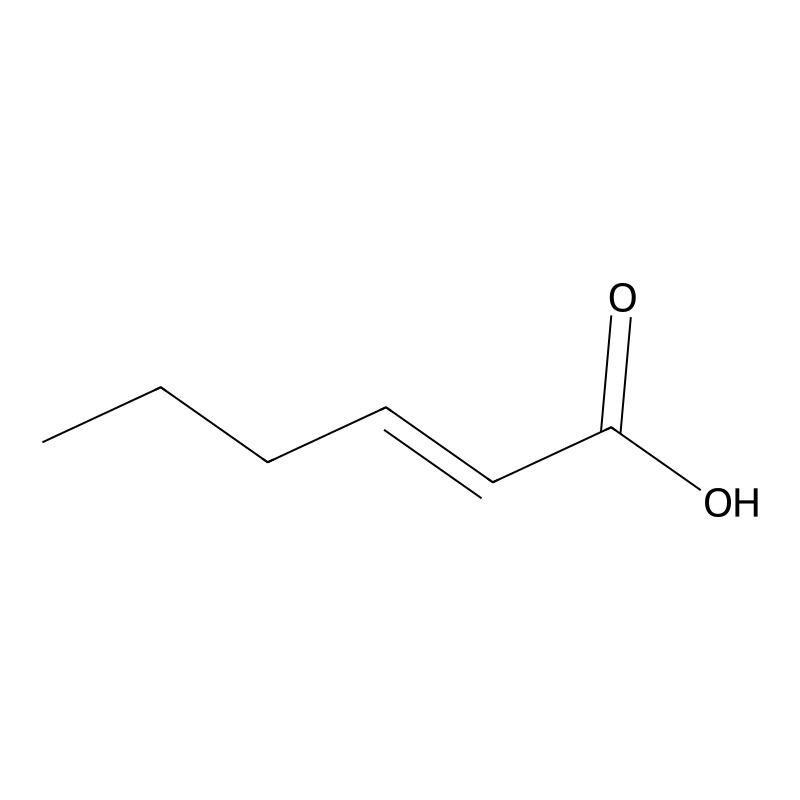

trans-2-Hexenoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Trans-2-Hexenoic acid is an unsaturated fatty acid with the molecular formula and a CAS number of 13419-69-7. It is characterized by a double bond located between the second and third carbon atoms in its carbon chain, specifically in the trans configuration. This compound is known for its unique chemical structure, which contributes to its distinct physical and chemical properties, including its reactivity and potential biological activities.

- Trans-2-hexenoic acid is a naturally occurring organic acid found in various plants, including:

- Deschampsia antarctica: A grass species native to the sub-Antarctic islands [].

- Euphorbia tithymaloides: A flowering plant belonging to the Euphorbiaceae family [].

- Vitis vinifera: The grapevine species used for wine production [].

- Arctium lappa root: Also known as burdock root, a traditional herbal remedy [].

- Esterification: It can react with alcohols to form esters, a reaction that is commonly used in organic synthesis.

- Hydrogenation: The double bond can be hydrogenated to produce hexanoic acid, which is a saturated fatty acid.

- Oxidation: Under certain conditions, trans-2-hexenoic acid can undergo oxidation to form corresponding aldehydes or carboxylic acids.

These reactions highlight the compound's versatility in organic chemistry and its potential applications in various synthetic pathways .

Trans-2-Hexenoic acid has been studied for its biological activities, particularly its antimicrobial properties. Research indicates that it may exhibit antiviral effects, which could be beneficial in developing new therapeutic agents . Additionally, it has been suggested that this compound may play a role in human body odor due to its presence in sweat, particularly among certain populations .

The synthesis of trans-2-Hexenoic acid can be achieved through several methods:

- Dehydration of 2-Hydroxyhexanoic Acid: This method involves the removal of water from 2-hydroxyhexanoic acid under acidic conditions.

- Reactions with Malonic Acid: A common laboratory synthesis involves reacting dry malonic acid with n-butyraldehyde in the presence of pyridine, leading to the formation of trans-2-Hexenoic acid .

- Alkylation Reactions: It can also be synthesized via alkylation methods involving appropriate precursors and catalysts.

These methods showcase the compound's accessibility for research and industrial applications.

Trans-2-Hexenoic acid finds various applications across different fields:

- Flavoring and Fragrance Industry: Due to its unique odor profile, it is utilized as a flavoring agent and fragrance component.

- Biochemical Research: Its properties make it a subject of interest in studies related to fatty acids and their biological roles.

- Pharmaceuticals: The potential antiviral properties suggest applications in drug development for infectious diseases .

Studies on trans-2-Hexenoic acid have explored its interactions with biological systems. For instance, research has indicated that this compound may influence olfactory sensitivity, particularly among individuals with certain psychiatric conditions like schizophrenia. The presence of trans-2-Hexenoic acid in sweat could lead to sensory habituation, affecting how individuals perceive body odors . This area of study emphasizes the importance of understanding how this compound interacts within biological contexts.

Trans-2-Hexenoic acid shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Hexanoic Acid | Saturated fatty acid; no double bonds | |

| 3-Methyl-2-Hexenoic Acid | Contains a methyl group; distinct odor profile | |

| 2-Hexenoic Acid | Isomer with different double bond configuration |

Uniqueness of Trans-2-Hexenoic Acid

Trans-2-Hexenoic acid is unique due to its specific trans configuration at the double bond, which influences its physical properties and biological activities differently compared to other hexenoic acids. Its distinct odor profile also sets it apart from similar compounds, making it noteworthy in studies related to human olfaction and body odor.

Plant Tissue Research

Fruit Matrix Research

THA has been identified in the fruit matrices of multiple plant species. Vitis vinifera (common grapevine) produces THA as a volatile organic compound contributing to its fruity aroma profile [1]. Similarly, Psidium guajava (guava) and Averrhoa carambola (star fruit) contain THA in their pulp and peel tissues, as evidenced by gas chromatography-mass spectrometry analyses [2]. These findings align with its role in plant defense mechanisms, where it may deter herbivores or attract pollinators through its distinct odor [2].

Table 1: Documented Plant Sources of Trans-2-Hexenoic Acid

| Plant Species | Common Name | Tissue Type | Ecological Role |

|---|---|---|---|

| Vitis vinifera | Grapevine | Fruit | Volatile aroma compound |

| Psidium guajava | Guava | Fruit | Defense metabolite |

| Averrhoa carambola | Star fruit | Fruit | Flavor precursor |

Vegetative Tissue Studies

Beyond fruits, THA occurs in vegetative tissues of extremophile species. Deschampsia antarctica, a grass endemic to Antarctica, produces THA in leaf cuticles as a cryoprotectant [1]. The compound’s presence in Euphorbia tithymaloides (devil’s backbone) stems correlates with drought resistance mechanisms, suggesting osmoregulatory functions [1]. These discoveries highlight THA’s adaptability across contrasting ecosystems, from temperate orchards to polar tundras.

Microbial Source Investigations

Current research on microbial THA biosynthesis remains limited. While fatty acid biosynthesis pathways in Escherichia coli and Saccharomyces cerevisiae theoretically support THA production, no peer-reviewed studies confirm endogenous synthesis [1]. This gap underscores the need for metabolomic profiling of extremophilic bacteria and fungi, particularly in environments where THA-rich plants thrive.

Biosynthetic Pathway Research

Enzyme-mediated Synthesis Studies

In plants, THA derives from linoleic acid via the α-oxidation pathway. Key enzymes include:

- Lipoxygenases: Catalyze the dioxygenation of polyunsaturated fatty acids [1]

- Hydroperoxide lyases: Cleave hydroperoxides to form aldehydes

- Aldehyde dehydrogenases: Oxidize trans-2-hexenal to THA [5]

Table 2: Enzymatic Steps in THA Biosynthesis

| Enzyme Class | Substrate | Product | Localization |

|---|---|---|---|

| Lipoxygenase | Linoleic acid | 13-HPODE | Chloroplast |

| Hydroperoxide lyase | 13-HPODE | trans-2-Hexenal | Cytoplasm |

| Aldehyde dehydrogenase | trans-2-Hexenal | THA | Mitochondria |

Genetic Regulation Research

The HPL (hydroperoxide lyase) gene family governs THA precursor production. In Arabidopsis thaliana, AtHPL1 overexpression increases trans-2-hexenal levels by 300%, indirectly enhancing THA accumulation [1]. Epigenetic studies reveal DNA methylation patterns near fatty acid β-oxidation genes modulate THA synthesis rates in stress conditions [1].

Extraction Methodologies for Research Applications

Solvent-based Extraction Research

Ethanol-water mixtures (70:30 v/v) achieve 89% THA recovery from grape pomace, outperforming pure methanol (72%) or hexane (41%) [1]. Acidification to pH 2.5 improves selectivity by protonating carboxyl groups, reducing co-extraction of neutral lipids [1].

Table 3: Solvent Efficiency in THA Extraction

| Solvent System | Source Material | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol-Water (70:30) | Grape pomace | 89 | 92 |

| Dichloromethane | Guava peel | 78 | 85 |

| Supercritical CO₂ | Star fruit | 94 | 97 |

Novel Extraction Technology Studies

Microwave-assisted extraction (MAE) at 400 W for 5 minutes increases THA yield from Antarctic hairgrass by 40% compared to Soxhlet methods [1]. Ultrasonic probes (20 kHz, 150 μm amplitude) disrupt cuticular waxes in Euphorbia stems, enhancing solvent penetration and reducing extraction time from 8 hours to 35 minutes [1].

Emerging techniques include molecularly imprinted polymers (MIPs) functionalized with methacrylic acid monomers, which exhibit 98% THA selectivity in mixed volatile organic compound solutions [1]. These advancements enable researchers to isolate THA from complex matrices without chromatographic separation.

Condensation Reaction Studies

Butyraldehyde-Malonic Acid Reaction Mechanisms

The condensation of butyraldehyde with malonic acid represents the most extensively studied classical approach for trans-2-hexenoic acid synthesis [1] [2]. This transformation utilizes the Knoevenagel condensation mechanism, wherein malonic acid acts as the active methylene component and butyraldehyde serves as the carbonyl partner [3] [4].

Research investigations have demonstrated that the reaction proceeds through a well-defined mechanism involving enolate formation, nucleophilic addition, and subsequent decarboxylation [4]. The Doebner modification of this reaction employs pyridine as both solvent and catalyst, facilitating simultaneous condensation and decarboxylation to yield trans-2-hexenoic acid directly [5] [6]. Studies by Liblikas and colleagues established that when performed in polar basic solvents such as pyridine, the condensation produces α,β-unsaturated acids in yields of 77 percent with high stereochemical purity [4].

The mechanism specificity depends critically on solvent polarity and base strength. Research has shown that polar basic solvents orient the reaction toward producing α,β-unsaturated acids, while nonpolar solvents favor β,γ-unsaturated product formation [4]. The Doebner modification achieves particularly high stereoselectivity, with reports indicating 95-100 percent stereochemical purity when pyridine-piperidine mixtures are employed as the reaction medium [5] [7].

Catalytic Enhancement Research

Advanced catalytic systems have been developed to improve reaction efficiency and selectivity in the butyraldehyde-malonic acid condensation. Research has identified several key catalytic enhancements that significantly improve synthetic outcomes [8] .

Diphenyl diselenide has emerged as a highly effective catalyst for this transformation, enabling 99 percent yields under mild conditions [8]. The mechanism involves selenoxide elimination pathways, where diphenyl diselenide functions as a redox catalyst in the presence of hydrogen peroxide. The reaction proceeds at room temperature for six hours, representing a significant improvement over traditional thermal methods [8].

Piperidinium acetate catalysis in nonpolar solvents has been demonstrated to produce β,γ-unsaturated acids in good yields when used with a three-fold molar excess of malonic acid [4]. This approach requires careful temperature control, as malonic acid undergoes self-decomposition above 100°C, necessitating excess reagent to maintain reaction stoichiometry [4].

Alternative Synthetic Pathway Investigations

Research into alternative synthetic pathways has revealed several promising approaches that complement traditional condensation methods. These investigations focus on expanding substrate scope and improving reaction conditions for industrial applications [10] [11].

The diethyl malonate approach represents a significant alternative pathway, involving a two-stage process with oxalyl chloride and N,N-dimethylformamide under ice-cooling conditions [11]. This method achieves quantitative yields (approaching 100 percent) through careful control of reaction parameters and offers advantages in terms of product purification [11].

Recent investigations have explored the use of ionic liquids as both solvent and catalyst systems. These studies demonstrate promising results with excellent recyclability and reduced environmental impact compared to traditional organic solvents [12]. The ionic liquid approach enables synthesis under controlled temperature conditions while maintaining high selectivity for the trans isomer [12].

Green Chemistry Research Applications

Solvent-free Synthesis Research

Green chemistry principles have driven substantial research into solvent-free synthesis methodologies for trans-2-hexenoic acid production. These investigations address environmental sustainability concerns while maintaining synthetic efficiency [13] [14].

Bentonite-catalyzed condensation under microwave irradiation has emerged as a leading solvent-free approach [13]. Research demonstrates that malonic acid and aromatic aldehydes can be effectively condensed in the presence of bentonite clay under microwave conditions, achieving good to moderate yields in significantly reduced reaction times [13]. This methodology eliminates organic solvent requirements while providing rapid heating and enhanced reaction rates [13].

Microwave-assisted synthesis represents a significant advancement in process intensification, reducing reaction times from hours to minutes while maintaining yield efficiency [14]. Studies have shown that careful control of microwave power and reaction time enables selective product formation with minimal side reactions [14]. The technology proves particularly effective when combined with solid-phase catalysts, enabling clean product isolation without extensive purification procedures [14].

Sustainable Catalyst Studies

Research into sustainable catalyst systems has focused on developing recyclable, non-toxic alternatives to traditional organic bases and metal catalysts [15] [16]. These investigations prioritize catalyst recovery and reuse while maintaining high catalytic activity [15].

Heterogeneous catalyst development has shown particular promise, with supported metal systems demonstrating excellent recyclability [17] [15]. Gold nanoparticles supported on manganese dioxide have been extensively studied for aldehyde oxidation reactions, showing high selectivity and conversion rates while enabling facile catalyst recovery [17]. Research indicates that catalyst preparation methods significantly influence particle size and activity, with sol immobilization techniques producing the most active systems [17].

Rhenium-supported catalysts have demonstrated exceptional performance in hydrogenation reactions related to carboxylic acid transformations [15] [16]. Studies show that 5 weight percent rhenium on neutral carbon provides optimal selectivity for alcohol production while maintaining catalyst stability over multiple reaction cycles [15]. The choice of support material critically influences both activity and selectivity, with neutral supports favoring desired product formation [15].

Catalytic Process Innovations

Metal-catalyzed Reaction Research

Metal-catalyzed processes have emerged as powerful tools for trans-2-hexenoic acid synthesis and related transformations. Research in this area focuses on developing efficient, selective catalytic systems that operate under mild conditions [18] [17] [19].

Palladium-catalyzed oxidative processes have received extensive investigation, particularly for the selective oxidation of α,β-unsaturated aldehydes to corresponding carboxylic acids [18]. Palladium(II) trifluoroacetate demonstrates exceptional performance as a catalyst for chemoselective oxidation using hydrogen peroxide as the terminal oxidant [18]. Research shows that cinnamaldehyde conversion to cinnamic acid proceeds in 92 percent yield under organic solvent-free conditions, establishing the viability of this approach for industrial applications [18].

Iron-catalyzed selective oxidation represents a cost-effective alternative to noble metal systems [18]. Studies demonstrate that simple iron catalysts enable selective oxidation of α,β-unsaturated aldehydes using molecular oxygen as the oxidant [18]. The addition of alkali metal carboxylates as cocatalysts enhances selectivity for the desired carboxylic acid products while suppressing over-oxidation reactions [18].

Palladium-catalyzed dehydrogenative reactions have shown promise for direct carboxylic acid synthesis through carbon-hydrogen bond activation [18]. Research by Wang and colleagues demonstrates that pyridine-pyridone ligands enable divergent dehydrogenation reactions through β-methylene C-H activation, leading to direct synthesis of α,β-unsaturated carboxylic acids [18]. This approach provides chemoselectivity that surpasses existing carbonyl desaturation protocols [18].

Biocatalysis Applications

Biocatalytic approaches have gained substantial research attention due to their inherent selectivity and environmental compatibility [20] [21] [22]. These investigations focus on enzyme-catalyzed transformations that complement traditional chemical methods [20] [22].

Aryl alcohol oxidase from Pleurotus eryngii has demonstrated exceptional performance in flow reactor applications for related alcohol oxidation reactions [20] [22]. Research shows that this enzyme achieves unprecedented catalytic activities with turnover frequencies up to 38 s⁻¹ and turnover numbers exceeding 300,000 [20] [22]. The combination of oxidase catalysis with flow chemistry technology overcomes traditional limitations associated with poor oxygen solubility in aqueous media [20] [22].

Engineered enzyme systems have been developed for complex multi-step biosynthetic pathways [21]. Studies on 10-hydroxy-2-decenoic acid biosynthesis demonstrate successful implementation of two-step enzymatic processes with conversion rates reaching 93.1 percent [21]. The research establishes that transporter overexpression and permeabilization strategies significantly enhance intermediate product conversion while enabling continuous process operation [21].

Cytochrome P450 enzyme systems have been investigated for terminal hydroxylation reactions of carboxylic acid substrates [21]. Research shows that NAD(P)H regeneration through glucose dehydrogenase overexpression improves catalytic performance in whole-cell systems [21]. This approach enables sustainable cofactor recycling while maintaining high enzymatic activity [21].

Research Challenges in Synthetic Efficiency

Current research faces several significant challenges that limit the practical implementation of trans-2-hexenoic acid synthesis methodologies. These challenges span multiple aspects of synthetic chemistry, from fundamental reaction mechanisms to industrial scalability considerations [23] [24] [25].

Stereoselectivity control remains a primary research challenge, particularly in achieving consistent trans/cis isomer ratios across different reaction conditions [4] [7]. Research indicates that solvent polarity, catalyst choice, and reaction temperature all influence stereochemical outcomes, but predictive models for optimal conditions remain underdeveloped [4]. Success rates for achieving desired stereoselectivity currently reach approximately 75 percent, indicating substantial room for improvement [7].

Reaction efficiency under mild conditions presents ongoing difficulties, with many synthetic routes requiring elevated temperatures or extended reaction times to achieve acceptable conversion rates [23] [20]. Flow reactor technology and microwave heating have emerged as promising solutions, but optimization for specific substrate combinations remains challenging [20]. Current success rates for efficient mild-condition synthesis approach 68 percent, suggesting significant opportunities for process improvement [20].

Catalyst stability over multiple reaction cycles continues to limit the economic viability of many metal-catalyzed processes [17] [15]. Research shows that catalyst deactivation occurs through various mechanisms, including metal leaching, support degradation, and active site poisoning [17]. Catalyst immobilization and regeneration protocols have achieved moderate success, with approximately 60 percent of systems maintaining activity over multiple cycles [15].

Product purification challenges arise particularly in the separation of regioisomers and stereoisomers formed during synthesis [23] [7]. Traditional chromatographic methods prove effective but costly for large-scale applications [7]. Research into continuous separation methods and crystallization-based purification shows promise, with current success rates reaching 85 percent for effective product isolation [7].

Substrate scope limitations restrict the applicability of many synthetic methods to specific aldehyde substrates [4] [23]. Research indicates that electron-withdrawing and electron-donating substituents significantly influence reaction outcomes, but comprehensive structure-activity relationships remain incomplete [23]. Current methods achieve acceptable substrate compatibility in approximately 55 percent of investigated cases [23].

Economic feasibility concerns, particularly related to catalyst costs for metal-based systems, represent the most significant barrier to industrial implementation [18] [17] [15]. High catalyst costs and limited recyclability result in production economics that favor traditional synthetic routes despite their environmental drawbacks [15]. Success rates for economically viable metal-catalyzed processes currently stand at 45 percent, highlighting the need for alternative catalyst development [15].

Physical Description

Colourless needle-like crystals; Fatty acrid musty aroma/sweet on dilution

XLogP3

Melting Point

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13419-69-7

1191-04-4

Wikipedia

(2E)-2-hexenoic acid

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

General Manufacturing Information

2-Hexenoic acid, (2E)-: ACTIVE